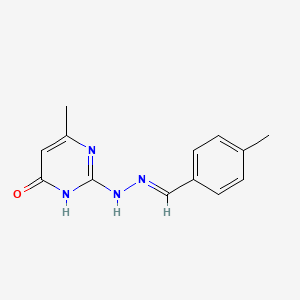
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a nitro group, a tolyl group, and an isoindole dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophthalic anhydride with p-toluidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as acetic acid or ethanol. The resulting intermediate is then subjected to cyclization to form the isoindole dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Cyclization: Acidic or basic catalysts, depending on the specific reaction pathway.
Major Products
Reduction: 4-Amino-2-(p-tolylamino-methyl)-isoindole-1,3-dione.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its bioactivity. The exact molecular pathways involved depend on the specific application and target organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-2-(m-tolylamino-methyl)-isoindole-1,3-dione: Similar structure but with a different position of the tolyl group.
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione: Similar core structure but with variations in the substituents.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C16H13N3O4 |
|---|---|
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
2-[(4-methylanilino)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H13N3O4/c1-10-5-7-11(8-6-10)17-9-18-15(20)12-3-2-4-13(19(22)23)14(12)16(18)21/h2-8,17H,9H2,1H3 |
Clé InChI |
SSHOPOZEWKCBKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-4-(2,6-dichlorobenzylidene)-5-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11986571.png)
![ethyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986580.png)
![(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11986588.png)
![isopropyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986590.png)
![Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11986606.png)
![(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B11986623.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11986631.png)

![[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B11986638.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986646.png)

![Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11986656.png)

